2-Deoxy-D-ribose

Übersicht

Beschreibung

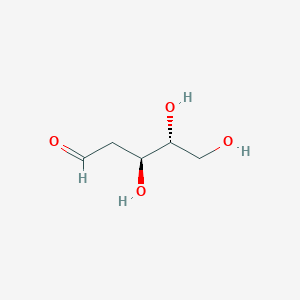

2-Deoxy-D-ribose is a monosaccharide with the idealized formula H−(C=O)−(CH2)−(CHOH)3−H. It is a deoxy sugar, meaning it is derived from the sugar ribose by the loss of a hydroxy group. Discovered in 1929 by Phoebus Levene, this compound is most notable for its presence in deoxyribonucleic acid (DNA), where it forms the backbone of the DNA molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Deoxy-D-ribose can be synthesized through various methods. One common method involves the reduction of ribose using sodium borohydride. Another method involves the use of this compound-5-phosphate aldolase (DERA), which catalyzes the stereoselective C–C bond formation between acetaldehyde and other aldehydes .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic reduction of ribose. The process typically includes dissolving this compound in water, evaporating it to a syrup, and then crystallizing it by seeding. The crystals are then triturated with a mixture of ethyl acetate and methanol, and dried in a vacuum over phosphorus pentoxide .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Deoxy-D-ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in aldol reactions, where it forms C–C bonds with other aldehydes .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include sodium borohydride for reduction and various aldehydes for aldol reactions. The conditions often involve aqueous solutions and controlled pH levels .

Major Products: The major products formed from reactions involving this compound include deoxyribonucleotides, which are essential components of DNA. Other products include various aldol adducts used in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Angiogenesis and Wound Healing

Overview

2dDR has been identified as a pro-angiogenic agent, promoting the formation of new blood vessels (angiogenesis) and enhancing wound healing processes. This is particularly relevant in tissue engineering and regenerative medicine.

Research Findings

- A study demonstrated that 2dDR significantly enhances the proliferation, migration, and tube formation of human aortic endothelial cells (HAECs) in a dose-dependent manner. The results showed that 2dDR promotes angiogenesis effectively when compared to vascular endothelial growth factor (VEGF) using both conventional and novel 3D in vitro models .

- Another investigation indicated that 2dDR stimulates VEGF production in HAECs, suggesting its role in enhancing angiogenic responses through indirect pathways .

Case Studies

- In a chick chorioallantoic membrane (CAM) assay, 2dDR exhibited angiogenic properties comparable to VEGF, demonstrating its potential for application in chronic wound management .

- A recent study highlighted the development of wound dressings containing 2dDR that promote angiogenesis and accelerate healing in diabetic rat models .

| Study | Methodology | Key Findings |

|---|---|---|

| Frontiers in Bioengineering | 3D dynamic model | Enhanced HAEC proliferation and tube formation with 2dDR |

| PMC Article | CAM assay | Comparable angiogenic activity to VEGF |

| Wound Dressings Study | In vivo rat models | Accelerated healing with 2dDR-infused dressings |

Metabolic Effects and Cellular Toxicity

Overview

While 2dDR has beneficial applications, it can also induce cytotoxic effects under certain conditions, particularly related to oxidative stress.

Research Findings

- Studies have shown that high concentrations of 2dDR can lead to apoptosis in pancreatic beta-cells by increasing oxidative stress and depleting intracellular glutathione (GSH) levels. This mechanism is linked to advanced glycation end products (AGEs) formation .

- The cytotoxic effects of 2dDR were mitigated by the presence of metal chelators and inhibitors of protein glycation, indicating potential therapeutic strategies for managing its adverse effects .

Case Studies

- Research on HIT-T15 cells demonstrated that pre-treatment with specific inhibitors could reverse the cytotoxic effects induced by 2dDR, highlighting its dual role as both a therapeutic agent and a potential toxin depending on concentration and context .

| Study | Cell Type | Concentration | Key Findings |

|---|---|---|---|

| Diabetes Research | HIT-T15 cells | 40 mM | Induced apoptosis via oxidative stress |

| Journal of Pharmacology | Pancreatic β-cells | Various concentrations | Protective effects observed with specific inhibitors |

Potential Therapeutic Applications

Overview

Beyond its roles in angiogenesis and toxicity, 2dDR shows promise in various therapeutic contexts, including hair regrowth stimulation and metabolic disorders.

Research Findings

- Recent studies have suggested that topical application of 2dDR can stimulate hair regrowth in models of androgenic alopecia, indicating its potential use in dermatological therapies .

- Additionally, its role in enhancing glucose metabolism may position it as a candidate for managing diabetes-related complications .

Case Studies

- Investigations into the effects of 2dDR on hair follicle proliferation demonstrated significant improvements in hair regrowth metrics compared to control treatments .

- The exploration of 2dDR's metabolic effects has opened avenues for its use in pharmacological interventions aimed at improving insulin sensitivity and reducing oxidative stress in diabetic patients .

| Study | Application | Key Findings |

|---|---|---|

| Hair Regrowth Study | Androgenic alopecia | Significant stimulation of hair follicle proliferation |

| Metabolic Research | Diabetes management | Potential improvement in insulin sensitivity |

Wirkmechanismus

The mechanism of action of 2-Deoxy-D-ribose involves its incorporation into DNA, where it forms the sugar-phosphate backbone. It also induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione . In the context of hair regrowth, it is believed to upregulate vascular endothelial growth factor (VEGF), which stimulates new hair growth .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its role in the structure of DNA. Unlike ribose, which is found in RNA, this compound is specifically found in DNA, making it crucial for the storage and transmission of genetic information .

Biologische Aktivität

2-Deoxy-D-ribose (2dDR) is a naturally occurring sugar that plays a significant role in cellular metabolism and has garnered attention for its potential therapeutic applications, particularly in the context of angiogenesis, oxidative stress, and wound healing. This article reviews various studies highlighting the biological activities of 2dDR, focusing on its mechanisms, effects on cell types, and implications for therapeutic use.

2dDR is primarily known for its role in nucleic acid metabolism as a precursor to DNA. However, it also exhibits several biological activities that are crucial for cellular functions:

- Angiogenic Potential : 2dDR has been shown to stimulate angiogenesis, the formation of new blood vessels from pre-existing ones. This activity is primarily mediated through the upregulation of vascular endothelial growth factor (VEGF) production in endothelial cells. Studies indicate that 2dDR enhances the proliferation, migration, and tube formation of human aortic endothelial cells (HAECs) in a dose-dependent manner .

- Oxidative Stress Induction : While 2dDR promotes certain beneficial activities, it can also induce oxidative stress. Research demonstrates that 2dDR increases intracellular reactive oxygen species (ROS) levels and depletes glutathione (GSH) in pancreatic β-cells, leading to cytotoxicity and apoptosis . This dual action highlights the compound's complex role in cellular health.

2. Angiogenic Activity

The angiogenic effects of 2dDR have been extensively studied. Key findings include:

- In Vitro Studies : In various in vitro models, including chick chorioallantoic membrane (CAM) assays and endothelial cell cultures, 2dDR has been shown to enhance cell migration and tube formation significantly. For instance, concentrations as low as 10 µM have been effective in promoting these activities .

- In Vivo Studies : Animal studies have demonstrated that 2dDR can facilitate wound healing by promoting angiogenesis. In diabetic rat models, alginate dressings containing 5% and 10% 2dDR accelerated skin wound healing compared to controls .

Table 1: Summary of Angiogenic Effects of this compound

| Study Year | Model Type | Concentration | Effect Observed |

|---|---|---|---|

| 1994 | In vitro | 10 µM | Chemotactic response in BAE cells |

| 2003 | In vitro | 1 µM | Tube formation in HUVECs |

| 2019 | In vivo | 5% & 10% | Enhanced wound healing in diabetic rats |

3. Oxidative Stress and Cellular Damage

Despite its beneficial effects on angiogenesis, 2dDR can also cause cellular damage under certain conditions:

- Cytotoxicity in β-cells : Studies have shown that exposure to 2dDR leads to increased ROS levels and decreased GSH content in β-cells, contributing to oxidative stress and apoptosis . The mechanism involves the inhibition of cystine transport via system χc-, which is crucial for GSH synthesis.

- Protective Measures : The cytotoxic effects can be mitigated by antioxidants such as N-acetyl cysteine (NAC), which restores GSH levels and protects against ROS-induced damage .

4. Case Studies

Several case studies illustrate the practical applications of 2dDR:

- Wound Healing : A study involving diabetic rats demonstrated that alginate dressings infused with 2dDR significantly improved healing outcomes compared to standard dressings. The study highlighted the importance of angiogenesis in facilitating tissue repair .

- Diabetes Management : Research has explored the potential of using 2dDR in managing diabetes-related complications due to its dual role in promoting angiogenesis while also being linked with oxidative stress .

Eigenschaften

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Record name | deoxyribose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Deoxyribose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015730, DTXSID70883428 | |

| Record name | 2-Deoxy-DL-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-2-Deoxyribose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-67-5, 1724-14-7 | |

| Record name | Deoxyribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxyribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythro-Pentose, 2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Deoxy-DL-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-3,4,5-Trihydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-deoxy-erythro-pentose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-deoxy-D-ribose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DEOXYRIBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSW4H01241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.